Quisqualic acid
Overview
Description
Quisqualic acid, a naturally occurring excitatory amino acid, is identified for its role as an agonist at the AMPA and metabotropic glutamate receptors, highlighting its significance in neuroscientific research. While its applications span from neuropharmacology to potentially influencing cellular processes, our focus will be on its chemical synthesis, molecular structure, chemical reactions, and properties, devoid of its drug-related uses and side effects.
Synthesis Analysis
The synthesis of compounds related to or derived from Quisqualic acid has been a subject of interest for its implications in various fields, including medicinal chemistry. For instance, the synthesis and characterization of copper nanoparticles stabilized with Quisqualis indica extract, showcasing Quisqualic acid's potential in green chemistry and nanotechnology applications (Mukhopadhyay, Debnath, & Kazi, 2018). Another synthesis approach involves a domino process to create quinoline derivatives, a structure closely related to Quisqualic acid, highlighting the diverse synthetic routes possible for its analogs (Tummatorn, Thongsornkleeb, Ruchirawat, & Gettongsong, 2013).
Molecular Structure Analysis
Quisqualic acid's molecular structure is critical to its function as a neurotransmitter mimic and its binding affinity to glutamate receptors. Its structure-activity relationship (SAR) is pivotal for designing derivatives with enhanced or specified biological activities. The molecular frameworks of Quisqualic acid derivatives, such as those synthesized from Quisqualis indica, provide insights into the compound's versatile chemical nature (Mukhopadhyay et al., 2018).
Chemical Reactions and Properties
The reactivity of Quisqualic acid, particularly its role as an amino acid transporter inhibitor, underscores its chemical versatility. Its ability to inhibit sodium-dependent amino acid transporters without affecting other cellular processes in vitro offers a glimpse into its selective chemical interactions (Reynolds, Arena, Sprungl, & Whitaker, 2021).
Physical Properties Analysis
While direct studies on Quisqualic acid's physical properties are limited, its solubility, stability, and interaction with biological membranes can be inferred from its chemical structure and the synthesis methods employed. Its amphipathic nature, akin to other amino acids, suggests a complex interplay with both hydrophilic and hydrophobic environments, influencing its biological efficacy and synthetic applications.
Chemical Properties Analysis
Quisqualic acid's chemical properties, particularly its efficacy as an amino acid transporter inhibitor, are notable. Its specificity in inhibiting sodium-dependent amino acid transporters provides valuable insights into its potential utility in research and therapeutic contexts, without altering other critical cellular processes (Reynolds et al., 2021). Additionally, the synthesis of related compounds, such as quinoline derivatives, further illustrates the chemical versatility and potential applications of Quisqualic acid and its analogs in various scientific domains (Tummatorn et al., 2013).
Scientific Research Applications
Ophthalmology : Quisqualic acid affects the electroretinogram and standing potential of the rabbit eye, influencing the production of inositol trisphosphate and altering wave amplitudes (Kato et al., 1995).
Reproductive Biology : In pigs, Quisqualic acid supplementation inhibits sodium-dependent amino acid transporters, impacting cumulus cell expansion and male pronuclear formation (Reynolds et al., 2021).
Neuroscience : It's a potent excitant several hundred times more powerful than L-glutamate, affecting crayfish muscles and spinal neurons (Shinozaki & Ishida, 1976).
Traditional Medicine : Found in the Chinese traditional drug "Shihchuntze," Quisqualic acid can paralyze earthworm activity (Gu, 1985).
Pharmacology : It sensitizes neurons to depolarization by omega-phosphono alpha-amino acid analogues, known as the QUIS effect (Venkatraman et al., 1994).
Brain Injury Research : Quisqualic acid stimulates phosphoinositide turnover in the brain, possibly contributing to the pathogenesis of irreversible brain injury and recovery mechanisms (Chen et al., 1988).
Muscle Physiology : It produces a significant depolarization of muscle fibers and is much more potent than l-glutamic acid (Shinozaki & Shibuya, 1974).
Neurodegeneration : Intraspinal injections of quisqualic acid lead to neuronal degeneration and spinal cavitation in rats (Yezierski et al., 1993).
Epilepsy Research : In cats, Quisqualic acid injection causes transient limbic status epilepticus and rapid hippocampal kindling (Kaijima et al., 1983).
Spinal Cord Injury : It simulates injury-induced elevations of excitatory amino acids, a significant neurochemical change following spinal cord injury (Yezierski et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNFTDCKZKHJSW-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N1C(=O)NC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N1C(=O)NC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896927 | |
Record name | Quisqualic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quisqualic acid | |
CAS RN |
52809-07-1 | |
Record name | Quisqualic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52809-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quisqualic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052809071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quisqualic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02999 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quisqualic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUISQUALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OC22C1B99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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